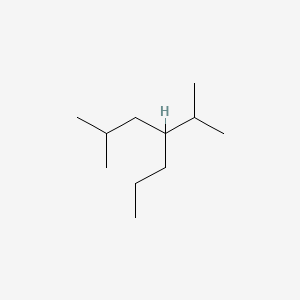2-Methyl-4-isopropylheptane
CAS No.: 61868-98-2
Cat. No.: VC19467219
Molecular Formula: C11H24
Molecular Weight: 156.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 61868-98-2 |
|---|---|
| Molecular Formula | C11H24 |
| Molecular Weight | 156.31 g/mol |
| IUPAC Name | 2-methyl-4-propan-2-ylheptane |
| Standard InChI | InChI=1S/C11H24/c1-6-7-11(10(4)5)8-9(2)3/h9-11H,6-8H2,1-5H3 |
| Standard InChI Key | ADLZFTVQXMDTCY-UHFFFAOYSA-N |
| Canonical SMILES | CCCC(CC(C)C)C(C)C |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Nomenclature
2-Methyl-4-isopropylheptane is systematically named 2-methyl-4-(propan-2-yl)heptane under IUPAC guidelines. Its molecular formula, C₁₁H₂₄, reflects a saturated hydrocarbon with 11 carbon and 24 hydrogen atoms. The compound’s branching reduces symmetry, distinguishing it from linear alkanes like n-undecane.
Table 1: Molecular Identity of 2-Methyl-4-isopropylheptane
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₂₄ |
| Molecular Weight | 156.30826 g/mol |
| IUPAC Name | 2-methyl-4-(propan-2-yl)heptane |
| SMILES | CCCCC(CC(C)C)C(C)C |
| InChI Key | ADLZFTVQXMDTCY-UHFFFAOYSA-N |
| CAS Registry Number | Not explicitly listed |
Bonding and Conformational Analysis
The molecule contains 34 bonds, comprising:
-
24 C-H bonds (non-polar covalent bonds).
-
10 C-C bonds (single bonds), including five rotatable bonds between carbons 3–4, 4–5, 5–6, 7–8, and 8–9 .
The rotatable bonds enable conformational isomerism, allowing the molecule to adopt staggered or eclipsed configurations. The branched structure reduces surface area, lowering intermolecular van der Waals forces compared to linear analogs.
3D Structural Representation
The ball-and-stick model (Fig. 1a) illustrates tetrahedral geometry at each carbon, with bond angles near 109.5°. The skeletal formula (Fig. 1b) omits hydrogen atoms, emphasizing the carbon backbone and branching patterns .
Synthesis and Reaction Pathways
Industrial Synthesis Strategies
While no direct synthesis route for 2-methyl-4-isopropylheptane is documented in the reviewed literature, analogous branched alkanes are typically synthesized via:
-
Friedel-Crafts Alkylation: Introducing isopropyl groups to a heptane chain using AlCl₃ as a catalyst.
-
Reductive Amination: Converting ketones or aldehydes to alkanes via hydride reduction, though this method is more common for nitrogen-containing compounds .
Catalytic Considerations
The patent US6365740B1 highlights the use of Lewis acids like Al₂O₃ for aminating pyrimidine derivatives . Though unrelated to 2-methyl-4-isopropylheptane, this underscores the role of acid catalysts in facilitating substitutions or rearrangements in branched hydrocarbons.
Physical and Chemical Properties
Thermodynamic Properties
Based on structural analogs (e.g., 4-isopropylheptane, C₁₀H₂₂), 2-methyl-4-isopropylheptane is predicted to exhibit:
-
Boiling Point: ~180–190°C (higher than n-undecane due to branching-induced packing inefficiency).
-
Melting Point: <-30°C (lower than linear alkanes due to reduced crystallinity).
Solubility and Reactivity
As a non-polar hydrocarbon, it is immiscible with water but soluble in organic solvents like toluene or cyclohexane. The absence of functional groups limits reactivity, though radical halogenation at tertiary carbons is feasible under UV light.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume